molecular formula C23H25N3O3S B14970722 N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)oxalamide

Cat. No.: B14970722
M. Wt: 423.5 g/mol
InChI Key: UYAVYOAMSCYAKO-UHFFFAOYSA-N
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Description

N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, methoxyphenyl group, and ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE: can be compared with other thiazole-containing compounds, such as:

Uniqueness

The uniqueness of N’-(2,3-DIMETHYLPHENYL)-N-{2-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]ETHYL}ETHANEDIAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide

InChI

InChI=1S/C23H25N3O3S/c1-14-6-5-7-19(15(14)2)26-22(28)21(27)24-13-12-20-16(3)25-23(30-20)17-8-10-18(29-4)11-9-17/h5-11H,12-13H2,1-4H3,(H,24,27)(H,26,28)

InChI Key

UYAVYOAMSCYAKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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